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Compound of Interest

Compound Name: BAY-6672

Cat. No.: B10821630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

IUPAC name, and biological activity of BAY-6672, a potent and selective antagonist of the

prostaglandin F receptor (FP receptor). This document includes detailed experimental protocols

for key assays, a summary of its chemical and biological data in structured tables, and

visualizations of its associated signaling pathway and experimental workflow.

Core Chemical Properties and IUPAC Name
BAY-6672 is a novel, orally bioavailable small molecule that has demonstrated significant

potential in preclinical models of idiopathic pulmonary fibrosis (IPF).[1][2] Its chemical and

physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(4S)-4-({[6-bromo-3-methyl-2-

(pyrrolidin-1-yl)quinolin-4-

yl]carbonyl}amino)-4-(2-

chlorophenyl)butanoic acid

[2]

Molecular Formula C26H27BrClN3O3 [2]

Molecular Weight 544.87 g/mol [3]

CAS Number 2247517-53-7 [2]

Appearance Solid [2]

Solubility

Acetonitrile: Slightly soluble

(0.1-1mg/ml), DMSO: Slightly

soluble (0.1-1mg/ml)

[2]

Biological Activity and Selectivity
BAY-6672 is a highly potent and selective antagonist of the human prostaglandin F receptor

(hFP-R).[1][4] It has demonstrated efficacy in preclinical models of lung fibrosis.[2][4] The in

vitro potency and selectivity of BAY-6672 are detailed in the following table.
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Assay Type Target Potency (IC50) Selectivity Reference

Cell-based Assay hFP-R 11 nM - [4]

Binding Assay

(Panlabs)
hFP-R

22 nM (Ki = 16

nM)

> 420-fold vs

EP1–EP4, IP,

DP, CRTH2

[4]

Functional Cell-

based Assay

(Cytokine

Production in

3T3 fibroblasts)

KC 12 nM - [4]

Functional Cell-

based Assay

(Cytokine

Production in

3T3 fibroblasts)

MCP-1 18 nM - [4]

Rat Tissue

Contraction

Assay

- 52 nM - [4]

Cell-based Assay hTBXA2R 2.2 µM
200-fold vs hFP-

R
[4]

Signaling Pathway
BAY-6672 exerts its therapeutic effects by antagonizing the prostaglandin F receptor (FP

receptor), a G-protein coupled receptor (GPCR). The binding of the natural ligand,

prostaglandin F2α (PGF2α), to the FP receptor activates downstream signaling cascades that

are implicated in pro-fibrotic processes. By blocking this interaction, BAY-6672 inhibits these

pathological signaling events.
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Caption: FP Receptor Signaling Pathway and Inhibition by BAY-6672.

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of BAY-6672 are available in

the supporting information of the primary publication by Beck et al. in the Journal of Medicinal

Chemistry (2020).[5] Below are summaries of key experimental methodologies.

Synthesis of BAY-6672
The synthesis of BAY-6672 is described as a multi-step process. The key steps involve the

formation of the quinoline core, followed by amide coupling and subsequent deprotection steps.

For the detailed, step-by-step synthesis protocol, including reagent quantities, reaction

conditions, and purification methods, please refer to the supporting information of Beck et al., J.

Med. Chem. 2020, 63, 20, 11639–11662.[5]

In Vitro Receptor Binding Assay (Panlabs)
Objective: To determine the binding affinity of BAY-6672 to the human FP receptor.

Methodology: A competitive radioligand binding assay is performed. Membranes from cells

expressing the recombinant human FP receptor are incubated with a fixed concentration of a
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radiolabeled prostaglandin F2α analog and varying concentrations of BAY-6672.

Data Analysis: The concentration of BAY-6672 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis. The Ki value is calculated

from the IC50 using the Cheng-Prusoff equation.

Functional Cell-Based Assay (Cytokine Production)
Objective: To assess the functional antagonist activity of BAY-6672 in a cellular context.

Cell Line: Mouse 3T3 fibroblasts.

Methodology: Cells are pre-incubated with varying concentrations of BAY-6672 before

stimulation with prostaglandin F2α. After an incubation period, the supernatant is collected,

and the levels of the cytokines KC (keratinocyte-derived chemokine) and MCP-1 (monocyte

chemoattractant protein-1) are measured using an enzyme-linked immunosorbent assay

(ELISA).

Data Analysis: The IC50 values are calculated as the concentration of BAY-6672 that causes

a 50% reduction in the PGF2α-induced cytokine production.

In Vivo Silica-Induced Pulmonary Fibrosis Model
Objective: To evaluate the in vivo efficacy of BAY-6672 in a preclinical model of pulmonary

fibrosis.

Animal Model: Mice.

Methodology: Pulmonary fibrosis is induced by a single intratracheal instillation of silica.

BAY-6672 is administered orally, twice daily, at doses ranging from 3 to 30 mg/kg, for a

period of 10 days.

Endpoints: At the end of the treatment period, lungs are harvested for analysis. Key

endpoints include the measurement of pro-fibrotic and inflammatory biomarkers in lung

tissue, such as IL-1β and osteopontin (OPN), as well as histological analysis of lung fibrosis.

Experimental Workflow
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The discovery and preclinical development of BAY-6672 followed a structured workflow, from

initial screening to in vivo efficacy studies.
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Caption: Drug Discovery and Development Workflow for BAY-6672.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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